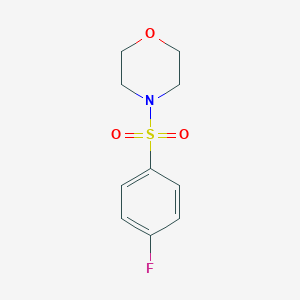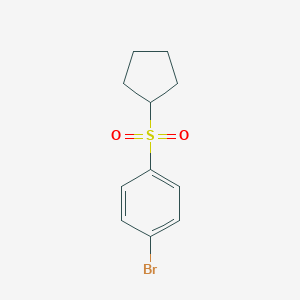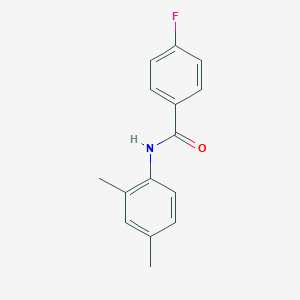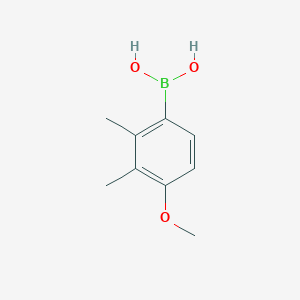
Isoquinoline-1,3(2H,4H)-dione
Vue d'ensemble
Description
Isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of an isoquinoline core with two carbonyl groups at positions 1 and 3
Applications De Recherche Scientifique
Isoquinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoquinoline-1,3(2H,4H)-dione can be synthesized through various methods. One common approach involves the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions . This reaction proceeds through subsequent decarbonylation, radical addition, and cyclization processes, providing a convenient route to generate isoquinoline-1,3(2H,4H)-diones.
Another method involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This reaction proceeds smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow electrosynthesis. This method utilizes a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, allowing for the efficient and green synthesis of the compound . This approach is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Air or other oxidizing agents.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts and aryl halides.
Major Products:
Oxidation: Isoquinoline-1,3,4(2H)-triones.
Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Substitution: 4-aryl isoquinolinedione derivatives.
Mécanisme D'action
The mechanism of action of isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:
Isoquinoline-1,3,4(2H)-trione: Contains an additional oxygen atom, resulting in different chemical properties and reactivity.
4-aryl isoquinolinedione derivatives: These compounds have aryl groups attached, which can influence their biological activities and applications.
Uniqueness: this compound is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQEODJYRGEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325194 | |
| Record name | Isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4456-77-3 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3(2H,4H)-ISOQUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isoquinoline-1,3(2H,4H)-dione interact with HIV-1?
A1: Research indicates that 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione inhibits the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. [] This enzymatic function is crucial for viral replication. The compound's antiviral activity is believed to stem from this specific inhibition. []
Q2: What is the significance of this compound's interaction with CDK4?
A2: this compound derivatives have demonstrated potent and selective inhibition of cyclin-dependent kinase 4 (CDK4). [] CDK4, when complexed with cyclin D1, plays a critical role in cell cycle regulation. Aberrant CDK4/cyclin D1 activity can lead to uncontrolled cell proliferation, a hallmark of cancer. [] Therefore, this compound derivatives hold promise as potential anti-tumor agents by targeting this pathway.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.
Q4: Is there information available regarding the spectroscopic data of this compound and its derivatives?
A4: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. For instance, studies have used spectroscopic methods to investigate the interaction of 2-hydroxythis compound with magnesium (Mg2+) and manganese (Mn2+) ions. [] This research revealed that the compound forms a 1:1 complex with Mg2+ and a 1:2 complex with Mn2+, requiring enolization of the ligand for complex formation. [] Electron spin resonance (ESR) spectroscopy further revealed a redox reaction between the ligand and Mn2+, resulting in the production of superoxide anions. []
Q5: Are there studies investigating the stability of this compound under various conditions?
A5: While the provided research papers do not explicitly focus on material compatibility or stability under diverse conditions, the successful synthesis of various this compound derivatives suggests a degree of stability under the reaction conditions employed. Further research is needed to fully explore its performance and application potential under various environmental and chemical conditions.
Q6: Does this compound exhibit catalytic properties?
A6: The provided research primarily focuses on the biological activity and synthesis of this compound and its derivatives. There is no direct evidence presented to suggest inherent catalytic properties for this compound class.
Q7: Have computational methods been used to study this compound derivatives?
A7: Yes, computational chemistry, particularly molecular modeling, has been employed to understand the interaction of this compound derivatives with their biological targets. For example, CDK4 mimic models have been developed to explain the binding, potency, and selectivity of this compound-based CDK4 inhibitors. [, ] These models help to visualize the binding interactions and guide the design of novel derivatives with improved activity.
Q8: Are there any quantitative structure-activity relationship (QSAR) studies for these compounds?
A8: While not extensively detailed in the provided abstracts, some research has explored QSAR models to predict the CDK4 inhibitory activity of substituted 4-aminomethylene isoquinoline-1,3-diones. [, ] Such studies are crucial for understanding how structural modifications influence biological activity and can accelerate the drug discovery process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)


![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)



